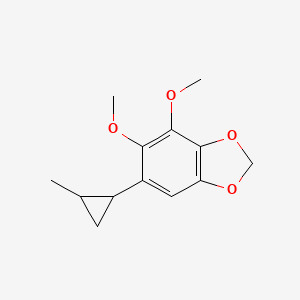
4,5-Dimethoxy-6-(2-methylcyclopropyl)-2H-1,3-benzodioxole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Dimethoxy-6-(2-methylcyclopropyl)-2H-1,3-benzodioxole is an organic compound belonging to the benzodioxole family. This compound is characterized by its unique structure, which includes a benzodioxole ring substituted with dimethoxy groups and a methylcyclopropyl group. The compound’s distinct chemical structure makes it an interesting subject for various scientific studies and applications.
准备方法
The synthesis of 4,5-Dimethoxy-6-(2-methylcyclopropyl)-2H-1,3-benzodioxole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzodioxole ring: This can be achieved through the condensation of catechol with formaldehyde, followed by cyclization.
Introduction of dimethoxy groups: Methoxylation of the benzodioxole ring can be performed using methanol and an acid catalyst.
Attachment of the methylcyclopropyl group: This step involves the alkylation of the dimethoxybenzodioxole with a suitable cyclopropyl derivative under basic conditions.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis, such as the use of continuous flow reactors and more efficient catalysts.
化学反应分析
4,5-Dimethoxy-6-(2-methylcyclopropyl)-2H-1,3-benzodioxole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the benzodioxole ring.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like thiols or amines replace the methoxy groups, forming thioethers or amines.
科学研究应用
4,5-Dimethoxy-6-(2-methylcyclopropyl)-2H-1,3-benzodioxole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4,5-Dimethoxy-6-(2-methylcyclopropyl)-2H-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
4,5-Dimethoxy-6-(2-methylcyclopropyl)-2H-1,3-benzodioxole can be compared with other benzodioxole derivatives, such as:
1,3-Benzodioxole, 4-methoxy-6-(2-propenyl)-: This compound has a similar benzodioxole core but differs in the substituents, leading to different chemical and biological properties.
5,7-Dihydroxy-3,6-Dimethoxy-3′,4′-Methylendioxyflavone: Another benzodioxole derivative with distinct substituents, showing different biological activities and applications.
The uniqueness of this compound lies in its specific substituents, which confer unique chemical reactivity and potential biological activities.
属性
CAS 编号 |
94358-40-4 |
|---|---|
分子式 |
C13H16O4 |
分子量 |
236.26 g/mol |
IUPAC 名称 |
4,5-dimethoxy-6-(2-methylcyclopropyl)-1,3-benzodioxole |
InChI |
InChI=1S/C13H16O4/c1-7-4-8(7)9-5-10-12(17-6-16-10)13(15-3)11(9)14-2/h5,7-8H,4,6H2,1-3H3 |
InChI 键 |
WDZGSKSZKZIGFW-UHFFFAOYSA-N |
规范 SMILES |
CC1CC1C2=CC3=C(C(=C2OC)OC)OCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-Methyl-1-(phenylsulfanyl)buta-1,2-dien-1-yl]cyclohexan-1-ol](/img/structure/B14367351.png)
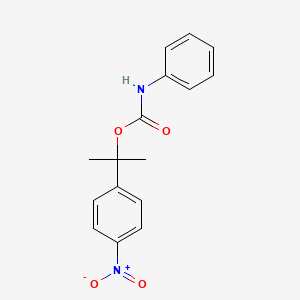
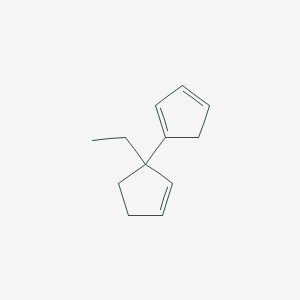
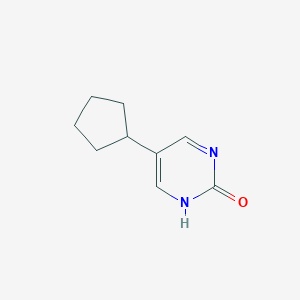
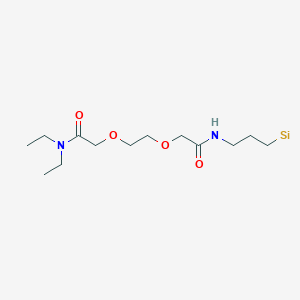
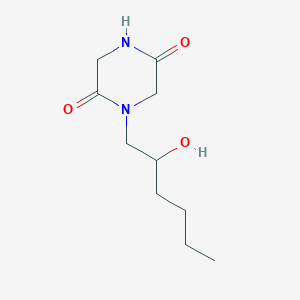
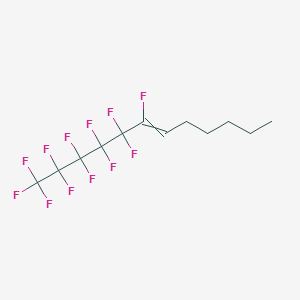

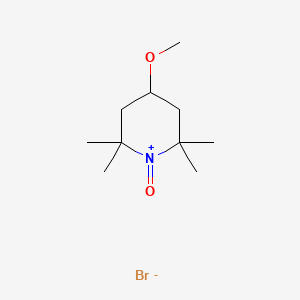

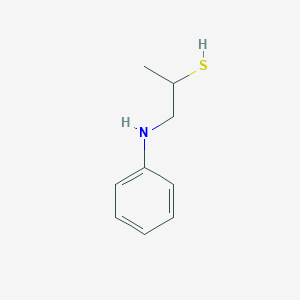

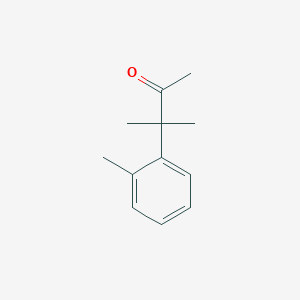
![Methyl [(2-ethyl-1H-imidazole-5-carbothioyl)sulfanyl]acetate](/img/structure/B14367424.png)
